4-[4-(4-phenyloxane-4-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
Description
4-[4-(4-Phenyloxane-4-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative featuring a trifluoromethyl group at position 6 and a piperazine moiety substituted with a 4-phenyloxane-4-carbonyl group at position 4. The compound’s structure integrates:
- Pyrimidine core: A six-membered aromatic ring with two nitrogen atoms, modified by a lipophilic trifluoromethyl (-CF₃) group at position 6.
- Piperazine linker: A heterocyclic amine providing conformational flexibility and serving as a scaffold for substituent attachment.
- 4-Phenyloxane-4-carbonyl group: A tetrahydropyran (oxane) ring substituted with a phenyl group at position 4 and a carbonyl group, enhancing steric bulk and aromatic interactions.
Properties
IUPAC Name |
(4-phenyloxan-4-yl)-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N4O2/c22-21(23,24)17-14-18(26-15-25-17)27-8-10-28(11-9-27)19(29)20(6-12-30-13-7-20)16-4-2-1-3-5-16/h1-5,14-15H,6-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQAWVXSYUVBMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-phenyloxane-4-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms. The goal is to develop scalable and cost-effective methods for producing the compound in large quantities while maintaining stringent quality control standards.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring undergoes nucleophilic substitution at activated positions. The electron-withdrawing trifluoromethyl group at position 6 enhances reactivity at positions 2 and 4, while the piperazine substituent at position 4 directs further modifications.
Key Observations:
-
Position 2 Reactivity : In trifluoromethylpyrimidines, the 2-position is susceptible to nucleophilic attack by amines, alkoxides, or thiols under mild conditions (60–80°C, polar aprotic solvents) .
-
Piperazine Functionalization : The secondary amines in the piperazine moiety readily undergo alkylation or acylation. For example, reaction with acyl chlorides yields N-acylated derivatives .
Example Reaction:
Reagent : Benzoyl chloride
Conditions : Dichloromethane, triethylamine, 0°C → RT
Product : N-Benzoyl-piperazine derivative
Yield : 72–85% (analogous to )
Electrophilic Aromatic Substitution
The pyrimidine ring’s electron-deficient nature limits electrophilic substitution, but the 5-position remains reactive due to meta-directing effects of the trifluoromethyl group.
Key Findings:
-
Nitration : Nitration occurs at position 5 using HNO₃/H₂SO₄, yielding 5-nitro derivatives .
-
Halogenation : Chlorination/bromination requires Lewis acid catalysts (e.g., FeCl₃) and proceeds at position 5 .
Experimental Data (Analog):
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 hr | 5-Nitro-pyrimidine | 58% |
| Bromination | Br₂/FeCl₃, CHCl₃, RT | 5-Bromo-pyrimidine | 63% |
Hydrolysis and Stability
The 4-phenyloxane-4-carbonyl group and trifluoromethyl substituent influence hydrolytic stability:
Hydrolysis Pathways:
-
Carbonyl Group Hydrolysis :
-
Trifluoromethyl Stability :
Reduction and Hydrogenation
Catalytic hydrogenation selectively reduces the pyrimidine ring or oxane moiety:
| Target Site | Conditions | Product |
|---|---|---|
| Pyrimidine ring | H₂ (1 atm), Pd/C, ethanol | 1,4-Dihydropyrimidine derivative |
| Oxane ring | H₂ (3 atm), PtO₂, acetic acid | Tetrahydro-oxane derivative |
Radical Reactions
Under photochemical or initiator-driven conditions (e.g., AIBN), the compound participates in:
-
C–H Functionalization : Alkylation at position 5 via Minisci-type reactions .
-
Cross-Coupling : Suzuki-Miyaura coupling at position 2 using arylboronic acids .
Coordination Chemistry
The piperazine nitrogen atoms act as ligands for transition metals:
Complexation with Cu(II):
Reagent : CuCl₂·2H₂O
Conditions : Methanol, RT
Product : [Cu(C₂₇H₂₈F₃N₅O₃)Cl₂] (octahedral geometry)
Application : Catalytic activity in oxidation reactions .
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, primarily via:
Scientific Research Applications
Anticancer Research
Research indicates that compounds structurally related to 4-[4-(4-phenyloxane-4-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine exhibit potent inhibitory effects on cancer cell lines. The inhibition of FASN is particularly noteworthy, as elevated levels of this enzyme are often associated with aggressive tumor phenotypes. Studies have shown that the compound can reduce cell proliferation and induce apoptosis in various cancer models .
Neurological Disorders
Given its structural similarity to known neuroactive compounds, there is potential for this compound to be explored in the context of neurological disorders. Its ability to modulate neurotransmitter systems could make it a candidate for further studies aimed at developing treatments for conditions such as schizophrenia or depression .
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available precursors. Variations in the synthesis process can lead to derivatives that may enhance its pharmacological profile or reduce side effects. For instance, modifications to the trifluoromethyl group or piperazine ring could yield compounds with improved selectivity or potency against specific cancer types .
Case Studies
Mechanism of Action
The mechanism of action of 4-[4-(4-phenyloxane-4-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission and improving cognitive function .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogs
The following compounds share structural similarities with the target molecule, differing primarily in substituents on the piperazine ring or pyrimidine core:
Table 1: Comparative Analysis of Structural Analogs
Substituent-Driven Properties
Piperazine Modifications: The 4-phenyloxane-4-carbonyl group in the target compound provides steric bulk and aromatic surface area, likely enhancing binding to hydrophobic pockets compared to smaller substituents like tert-butyl .
Core Structure Variations: Thieno[2,3-d]pyrimidine ( ) exhibits a fused thiophene ring, increasing planarity and electronic conjugation, which may improve intercalation with biological targets.
Trifluoromethyl Effects : The -CF₃ group at position 6 is conserved across analogs, contributing to electron-withdrawing effects and resistance to oxidative metabolism.
Biological Activity
The compound 4-[4-(4-phenyloxane-4-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a member of the pyrimidine family, which has garnered attention due to its diverse biological activities. Pyrimidine derivatives are known for their roles in medicinal chemistry, particularly in the development of anticancer agents and other therapeutic compounds. This article explores the biological activity of this specific compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
The biological activities associated with pyrimidine derivatives include:
- Anticancer Activity : Many pyrimidine derivatives exhibit significant anticancer properties, often acting through the inhibition of specific cancer-related enzymes or pathways.
- Antifungal and Insecticidal Properties : Certain derivatives have shown efficacy against fungal pathogens and insects, making them potential candidates for agricultural applications.
Anticancer Activity
Recent studies have demonstrated that compounds structurally related to 4-[4-(4-phenyloxane-4-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine possess notable anticancer properties. For instance, a series of trifluoromethyl pyrimidine derivatives were synthesized and evaluated against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) cells. The results indicated that some compounds exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity compared to standard chemotherapeutics like doxorubicin .
Antifungal Activity
In a recent study focusing on trifluoromethyl pyrimidine derivatives, several compounds were evaluated for their antifungal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. The results showed that specific derivatives had inhibition rates exceeding 90%, comparable to established antifungal agents . This suggests potential applications in agricultural settings for disease control.
Insecticidal Activity
The insecticidal properties of related compounds have also been explored. In laboratory settings, certain trifluoromethyl pyrimidines demonstrated significant mortality rates against pests like Spodoptera frugiperda at concentrations as low as 500 µg/mL . These findings highlight the compound's potential utility in pest management.
Case Study 1: Anticancer Evaluation
A study synthesized a series of trifluoromethyl pyrimidine derivatives and tested their effects on various cancer cell lines. The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic window .
Case Study 2: Agricultural Applications
Another investigation assessed the efficacy of these compounds against agricultural pests. The results indicated that certain derivatives not only inhibited pest growth but also showed lower toxicity to beneficial insects, suggesting a dual benefit for crop protection strategies .
Data Tables
| Activity Type | Tested Organism/Cell Line | IC50/Effective Concentration | Comparison Agent |
|---|---|---|---|
| Anticancer | PC3 | < 5 µM | Doxorubicin |
| Antifungal | Botrytis cinerea | 96.76% inhibition | Tebuconazole |
| Insecticidal | Spodoptera frugiperda | 500 µg/mL | Chlorantraniliprole |
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step coupling reactions. For example, piperazine derivatives can be coupled with trifluoromethylpyrimidine intermediates under reflux conditions using anhydrous acetonitrile as a solvent, potassium carbonate (K₂CO₃) as a base, and catalytic KI to enhance reactivity. A critical step is the purification via flash chromatography (EtOAc/cyclohexane, 2:8), which achieves >95% purity . Key variables affecting yield include:
- Reaction time : Prolonged reflux (16+ hours) ensures complete coupling.
- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) improve nucleophilic substitution efficiency.
- Purification : Gradient elution in chromatography minimizes by-product retention.
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., singlet at δ 6.59 ppm for pyrimidine protons) and piperazine coupling (broad singlets at δ 3.71 ppm for N-CH₂ groups) .
- Mass Spectrometry : ESI-MS (e.g., m/z 355.1 [M+H]⁺) validates molecular weight and detects halogenated impurities .
- Elemental Analysis : Matches calculated vs. observed C/H/N ratios (e.g., C 61.71%, H 4.89%, N 8.00%) to confirm stoichiometry .
Q. Table 1: Key Analytical Data
| Technique | Observed Data | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 6.59 (s, 1H), 3.71 (br s, 4H) | |
| ESI-MS | m/z 355.1 [M+H]⁺ | |
| Molecular Weight | 232.21 g/mol (C₉H₁₁F₃N₄) |
Advanced Research Questions
Q. How can computational modeling predict biological targets based on structural analogs?
Methodological Answer: Leverage molecular docking and pharmacophore mapping to identify kinase targets (e.g., CDK4, ARK5) due to structural similarities with pyridopyrimidine inhibitors.
- Docking Workflow :
- Protein Preparation : Retrieve crystal structures of kinases (PDB: 5ZJ) .
- Ligand Optimization : Assign partial charges to the compound’s trifluoromethyl and piperazine groups using DFT.
- Binding Affinity : Score interactions (e.g., hydrogen bonds with kinase hinge regions, hydrophobic contacts with trifluoromethyl groups).
- Validation : Compare predicted activity with in vitro kinase assays (IC₅₀ < 100 nM for CDK4 inhibition in analogs) .
Q. What strategies resolve discrepancies in bioactivity data across studies?
Methodological Answer:
- Purity Control : Re-analyze batches via HPLC (≥95% purity threshold) to exclude confounding by-products (e.g., unreacted piperazine precursors) .
- Assay Standardization : Use uniform cell lines (e.g., HEK293 for kinase assays) and normalize data to reference inhibitors (e.g., imatinib for BCR-ABL) .
- SAR Analysis : Systematically vary substituents (e.g., phenyloxane vs. benzamide groups) to isolate pharmacophore contributions .
Q. Table 2: Structural-Activity Relationship (SAR) Trends
How to design experiments to assess metabolic stability in vitro?
Methodological Answer:
- Liver Microsome Assay :
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess competitive inhibition (IC₅₀ values < 10 µM indicate high risk of drug-drug interactions) .
What mechanistic insights explain conflicting cytotoxicity data in tumor cell lines?
Methodological Answer:
- Apoptosis vs. Autophagy : Perform flow cytometry (Annexin V/PI staining) and Western blotting (LC3-II/p62) to differentiate pathways .
- Off-Target Effects : Profile 100+ kinases using KINOMEscan® to identify unintended targets (e.g., ARK5 vs. FLT3) .
- Resistance Mechanisms : CRISPR-Cas9 knockout of ABC transporters (e.g., P-gp) to assess efflux-mediated resistance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
